
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine is a chemical compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a piperazine moiety
Wirkmechanismus
Target of Action
Similar compounds with a piperazin-1-ylpyrimidine structure have been found to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache . Inhibition of AChE prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic neurotransmission .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
Ache inhibitors, by increasing acetylcholine levels, can enhance cholinergic neurotransmission, which is crucial for learning and memory .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and 1,3-diketones.
Substitution with Piperazine: The pyrimidine ring is then reacted with piperazine under suitable conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of Morpholine: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the piperazine-substituted pyrimidine is reacted with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or morpholine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
One of the primary applications of this compound is in the field of oncology. Research has indicated that derivatives of pyrimidine, including this compound, can inhibit the Phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in various cancers. The inhibition of PI3K has been associated with reduced tumor growth and improved patient outcomes in clinical settings.
Case Study : A study published in Cancer Research demonstrated that a related compound effectively inhibited PI3K activity and led to decreased proliferation of cancer cells in vitro and in vivo models. The findings suggest that compounds like 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine could serve as foundational structures for developing potent anti-cancer agents .
Neurological Disorders
Research has also explored the potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as schizophrenia and depression, where modulation of neurotransmitter systems is crucial.
Case Study : In preclinical studies, derivatives similar to this compound showed promise in animal models for reducing symptoms associated with anxiety and depression by modulating serotonin receptors .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The incorporation of piperazine and morpholine moieties may enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains.
Case Study : A series of synthesized pyrimidine derivatives were tested against various bacterial strains, showing significant antibacterial activity, particularly against Gram-positive bacteria . This suggests that this compound could be further explored as an antimicrobial agent.
Data Tables
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a phenyl group instead of a morpholine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyridine ring and a benzamide moiety.
Flumatinib: A tyrosine kinase inhibitor with a similar pyrimidine core but different substituents.
Uniqueness
4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to its specific combination of a morpholine ring, a piperazine moiety, and a pyrimidine core. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development.
Biologische Aktivität
The compound 4-(6-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic applications.
Molecular Details:
- Molecular Formula: C13H18N4O
- Molecular Weight: 250.31 g/mol
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, particularly in cancer research.
The mechanism of action involves the compound's ability to interact with specific receptors and enzymes. It acts as a modulator, potentially influencing signaling pathways critical for cell proliferation and survival. This interaction is hypothesized to be mediated through:
- Receptor Binding: The piperazine moiety enhances binding affinity to certain receptors.
- Enzyme Inhibition: The pyrimidine structure may inhibit enzymes involved in cancer cell metabolism.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
-
In vitro Studies:
- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics.
-
Mechanistic Insights:
- Flow cytometry analyses revealed that treated cells exhibited increased apoptosis, characterized by elevated caspase activity.
- Cell cycle analysis showed arrest at the G1 phase, suggesting that the compound interferes with cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Apoptosis induction |
HCT116 | 2.41 | G1 phase arrest |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although detailed toxicity profiles are still under investigation. Safety assessments indicate low toxicity in non-cancerous cell lines, making it a promising candidate for further development.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in combination with other chemotherapeutics. Results indicated enhanced efficacy when used alongside traditional agents, suggesting potential for combination therapy strategies.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for drug design:
- Lead Compound Development: Its activity against multiple cancer types positions it as a lead candidate for further optimization.
- Biochemical Assays: The compound is being investigated as a ligand in various biochemical assays to elucidate its interaction with specific molecular targets.
Eigenschaften
IUPAC Name |
4-(6-methyl-2-piperazin-1-ylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-11-10-12(17-6-8-19-9-7-17)16-13(15-11)18-4-2-14-3-5-18/h10,14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNVAVYYZCEPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.